

# WCK-5153: A Novel β-Lactam Enhancer Revolutionizing Gram-Negative Bacteria Treatment

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | WCK-5153  |           |
| Cat. No.:            | B15566810 | Get Quote |

#### FOR IMMEDIATE RELEASE

Aurangabad, India - Wockhardt has unveiled compelling data on **WCK-5153**, a novel diazabicyclooctane (DBO) derivative that demonstrates significant synergistic potential with a range of  $\beta$ -lactam antibiotics against multidrug-resistant (MDR) Gram-negative pathogens. This guide provides an in-depth comparison of **WCK-5153**'s performance with various  $\beta$ -lactams, supported by experimental data, to inform researchers, scientists, and drug development professionals on its therapeutic promise.

**WCK-5153** acts as a " $\beta$ -lactam enhancer" primarily through the potent and specific inhibition of Penicillin-Binding Protein 2 (PBP2), a crucial enzyme in bacterial cell wall synthesis.[1][2][3] This mechanism of action is distinct from traditional  $\beta$ -lactamase inhibitors, as it enhances the efficacy of partner  $\beta$ -lactamase even against bacteria that do not produce  $\beta$ -lactamases or produce enzymes not inhibited by **WCK-5153**, such as metallo- $\beta$ -lactamases (MBLs).[2][4]

#### Synergistic Activity Against Key Pathogens

Extensive in vitro studies have demonstrated the potent synergistic activity of **WCK-5153** with various  $\beta$ -lactams against critical Gram-negative pathogens, including Pseudomonas aeruginosa, Acinetobacter baumannii, and Klebsiella pneumoniae.

#### Pseudomonas aeruginosa



The combination of **WCK-5153** with  $\beta$ -lactams has shown remarkable efficacy in overcoming resistance in P. aeruginosa, including strains with challenging resistance mechanisms like AmpC hyperproduction and MBL production.

Table 1: Synergistic Activity of WCK-5153 with  $\beta$ -Lactams against P. aeruginosa

| β-Lactam<br>Partner | Strain                | Resistance<br>Mechanism     | WCK-5153<br>Conc.<br>(μg/mL) | Fold<br>Reduction<br>in β-Lactam<br>MIC | Reference |
|---------------------|-----------------------|-----------------------------|------------------------------|-----------------------------------------|-----------|
| Cefepime            | PAO1 (dacB<br>mutant) | AmpC<br>Hyperproduct<br>ion | 8                            | >32                                     | [5]       |
| Aztreonam           | PAO1 (dacB<br>mutant) | AmpC<br>Hyperproduct<br>ion | 8                            | >32                                     | [5]       |
| Piperacillin        | PAO1 (dacB<br>mutant) | AmpC<br>Hyperproduct<br>ion | 8                            | >32                                     | [5]       |
| Cefepime            | ST111                 | VIM-1 MBL                   | 8                            | Significant                             | [4]       |
| Meropenem           | ST111                 | VIM-1 MBL                   | 8                            | Significant                             | [4]       |
| Doripenem           | ST111                 | VIM-1 MBL                   | 8                            | Significant                             | [4]       |
| Aztreonam           | ST175                 | VIM-2 MBL                   | 8                            | Significant                             | [4]       |

#### Acinetobacter baumannii

Against carbapenem-resistant A. baumannii (CRAB), a notoriously difficult-to-treat pathogen, **WCK-5153** has demonstrated a significant "enhancer" effect when combined with  $\beta$ -lactams like cefepime and sulbactam.

Table 2: Synergistic Activity of **WCK-5153** with β-Lactams against A. baumannii



| β-Lactam<br>Partner | Strain                      | Resistance<br>Mechanism | WCK-5153<br>Conc.<br>(µg/mL) | Fold<br>Reduction<br>in β-Lactam<br>MIC | Reference |
|---------------------|-----------------------------|-------------------------|------------------------------|-----------------------------------------|-----------|
| Cefepime            | OXA-23-<br>producing<br>ST2 | Carbapenem<br>ase       | 8                            | 4                                       | [6]       |
| Sulbactam           | OXA-23-<br>producing<br>ST2 | Carbapenem<br>ase       | 8                            | 8                                       | [6]       |

## Klebsiella pneumoniae

The synergistic activity of **WCK-5153** extends to MBL-producing K. pneumoniae, offering a potential therapeutic option for infections caused by these highly resistant strains.

Table 3: Synergistic Activity of WCK-5153 with  $\beta$ -Lactams against K. pneumoniae

| β-Lactam<br>Partner | Strain              | Resistance<br>Mechanism | WCK-5153<br>Conc.<br>(µg/mL) | Log10 Kill<br>at 24h<br>(Combinati<br>on) | Reference |
|---------------------|---------------------|-------------------------|------------------------------|-------------------------------------------|-----------|
| Cefepime            | VIM-1-<br>producing | MBL                     | 4                            | >3                                        | [7]       |
| Aztreonam           | VIM-1-<br>producing | MBL                     | 4                            | >3                                        | [7]       |
| Cefepime            | NDM-1-<br>producing | MBL                     | 4                            | >2                                        | [7]       |
| Aztreonam           | NDM-1-<br>producing | MBL                     | 4                            | >2                                        | [7]       |



# Mechanism of Synergy: A Dual Assault on the Bacterial Cell Wall

The synergistic effect of **WCK-5153** and  $\beta$ -lactams stems from a complementary inhibition of different Penicillin-Binding Proteins (PBPs). While **WCK-5153** specifically targets PBP2, many  $\beta$ -lactams (e.g., cefepime, meropenem) primarily inhibit other PBPs, such as PBP3 and PBP1a/b. This dual PBP inhibition leads to a more profound disruption of peptidoglycan synthesis, resulting in rapid bacterial cell death.



Click to download full resolution via product page

Mechanism of synergistic bactericidal action.

## **Experimental Protocols**

The following are detailed methodologies for key experiments cited in the evaluation of **WCK-5153**'s synergistic potential.

## Minimum Inhibitory Concentration (MIC) Determination

The checkerboard broth microdilution method is employed to determine the MIC of  $\beta$ -lactams in combination with a fixed concentration of **WCK-5153**.





Click to download full resolution via product page

Workflow for MIC determination by broth microdilution.

#### **Time-Kill Assays**

Time-kill assays are performed to assess the bactericidal activity of **WCK-5153** in combination with  $\beta$ -lactams over time.

- Inoculum Preparation: A starting inoculum of the test organism is prepared in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a final concentration of approximately 5 x 10<sup>5</sup> CFU/mL.
- Experimental Setup: Flasks containing CAMHB are prepared with the β-lactam antibiotic at a specific concentration (e.g., 1x or 2x MIC), with and without a fixed concentration of WCK-5153 (e.g., 4 or 8 µg/mL). A growth control flask without any antibiotic is also included.



- Incubation and Sampling: The flasks are incubated at 35-37°C with agitation. Aliquots are withdrawn at predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours).
- Viable Cell Counting: Serial dilutions of the samples are plated on nutrient agar plates. The
  plates are incubated for 18-24 hours, and the colony-forming units (CFU/mL) are
  determined.
- Data Analysis: The change in log10 CFU/mL over time is plotted to generate time-kill curves.
   Synergy is typically defined as a ≥2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.

#### Conclusion

**WCK-5153** represents a significant advancement in the fight against multidrug-resistant Gramnegative bacteria. Its unique mechanism as a  $\beta$ -lactam enhancer, coupled with its potent synergistic activity with a broad range of  $\beta$ -lactams, offers a promising new therapeutic strategy. The data presented herein underscores the potential of **WCK-5153** to restore the efficacy of existing  $\beta$ -lactam antibiotics and address the urgent unmet medical need for new treatments for serious Gram-negative infections. Further clinical development of **WCK-5153** in combination with  $\beta$ -lactams is warranted.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Strategic Approaches to Overcome Resistance against Gram-Negative Pathogens Using β-Lactamase Inhibitors and β-Lactam Enhancers: Activity of Three Novel Diazabicyclooctanes WCK 5153, Zidebactam (WCK 5107), and WCK 4234 - PMC [pmc.ncbi.nlm.nih.gov]



- 5. WCK 5107 (Zidebactam) and WCK 5153 Are Novel Inhibitors of PBP2 Showing Potent "β-Lactam Enhancer" Activity against Pseudomonas aeruginosa, Including Multidrug-Resistant Metallo-β-Lactamase-Producing High-Risk Clones PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigation of synergism of meropenem and ciprofloxacin against Pseudomonas aeruginosa and Acinetobacter strains isolated from intensive care unit infections PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Activities of aztreonam in combination with several novel β-lactam-β-lactamase inhibitor combinations against carbapenem-resistant Klebsiella pneumoniae strains coproducing KPC and NDM - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [WCK-5153: A Novel β-Lactam Enhancer Revolutionizing Gram-Negative Bacteria Treatment]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15566810#comparing-the-synergistic-potential-of-wck-5153-with-various-lactams]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com